
BuChE-IN-TM-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BuChE-IN-TM-10, also known as TM-10, is a potent inhibitor of butyrylcholinesterase (BuChE). It exhibits an IC50 value of 8.9 nM, effectively inhibiting and disaggregating self-induced amyloid-beta aggregation. This compound displays significant antioxidant activity and demonstrates substantial penetration through the blood-brain barrier, making it a promising candidate for the treatment of Alzheimer’s disease .
Preparation Methods
The synthesis of BuChE-IN-TM-10 involves the combination of ferulic acid derivatives. The synthetic route includes several steps, starting with the preparation of the ferulic acid derivative, followed by its reaction with other chemical intermediates under specific conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Chemical Reactions Analysis
BuChE-IN-TM-10 undergoes various chemical reactions, including:
Oxidation: The compound exhibits antioxidant properties, indicating its ability to undergo oxidation reactions.
Reduction: It can participate in reduction reactions, particularly in the context of its antioxidant activity.
Substitution: The compound can undergo substitution reactions, especially in the presence of specific reagents and conditions.
Common reagents used in these reactions include DMSO and other organic solvents. The major products formed from these reactions are typically derivatives of the original compound, which retain its inhibitory and antioxidant properties .
Scientific Research Applications
Scientific Research Applications of BuChE-IN-TM-10
This compound, also known as TM-10, is a potent butyrylcholinesterase (BuChE) inhibitor with an IC50 of 8.9 nM . It has garnered interest for its potential in treating Alzheimer’s disease due to its ability to inhibit and disaggregate self-induced Aβ aggregation, along with exhibiting potent antioxidant activity and good blood-brain barrier (BBB) penetration .
Target and Activity
This compound acts as a BuChE inhibitor . It has shown potential applications in Alzheimer's disease (AD) research .
Physicochemical Properties
- Molecular Formula: C32H38N2O3
- Molecular Weight: 498.66
- IUPAC Name: (E)-3-(4-(4-(benzyl(ethyl)amino)butoxy)-3-methoxyphenyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
- InChI Code: 1S/C32H38N2O3/c1-3-33(24-27-11-5-4-6-12-27)20-9-10-22-37-30-17-15-26(23-31(30)36-2)16-18-32(35)34-21-19-28-13-7-8-14-29(28)25-34/h4-8,11-18,23H,3,9-10,19-22,24-25H2,1-2H3/b18-16+
- InChI Key: CGZGXSZYVAXOGJ-FBMGVBCBSA-N
Hazard Statements
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Precautionary statements
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray
- P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
- P302+352: IF ON SKIN: Wash with plenty of soap and water
Scientific Applications
Mechanism of Action
BuChE-IN-TM-10 exerts its effects by inhibiting the activity of butyrylcholinesterase, an enzyme involved in the hydrolysis of esters of choline. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine and other substrates. This inhibition leads to a decrease in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, the compound’s antioxidant properties contribute to its neuroprotective effects .
Comparison with Similar Compounds
BuChE-IN-TM-10 is unique in its combination of butyrylcholinesterase inhibition, antioxidant activity, and blood-brain barrier penetration. Similar compounds include:
Ethidium bromide: Known for its DNA intercalating properties.
Meseclazone: A nonsteroidal anti-inflammatory drug.
Pentolinium tartrate: A ganglionic blocker.
Peimisine: An alkaloid with various biological activities.
Lobelanidine: An alkaloid with potential therapeutic applications
These compounds, while sharing some properties with this compound, do not exhibit the same combination of activities, making this compound a unique and valuable compound for research and therapeutic applications.
Biological Activity
BuChE-IN-TM-10, commonly referred to as TM-10, is a potent inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in the hydrolysis of acetylcholine. This compound has garnered attention due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. With an IC50 value of 8.9 nM, TM-10 effectively inhibits BuChE and demonstrates significant antioxidant properties, as well as the ability to penetrate the blood-brain barrier (BBB) .
TM-10 exerts its biological activity primarily through the inhibition of BuChE. The compound binds to the active site of BuChE, preventing it from hydrolyzing acetylcholine. This inhibition results in increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Additionally, TM-10's antioxidant activity contributes to its neuroprotective effects by mitigating oxidative stress, which is a significant factor in neurodegenerative conditions .
Table 1: Comparison of IC50 Values for BuChE Inhibitors
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
This compound | 8.9 | BuChE inhibition and antioxidant activity |
Compound 16 | 4.60 | Dual inhibition of AChE and BuChE |
Ethidium Bromide | N/A | DNA intercalation |
Meseclazone | N/A | Anti-inflammatory |
Antioxidant Properties
TM-10 exhibits notable antioxidant activity, which is crucial for its potential use in treating Alzheimer's disease. The compound can disaggregate self-induced amyloid-beta (Aβ) aggregates, which are characteristic of Alzheimer's pathology. This disaggregation is vital as Aβ aggregation is linked to neurotoxicity and cognitive decline .
Blood-Brain Barrier Penetration
One of the significant advantages of TM-10 is its ability to penetrate the BBB effectively. This characteristic is essential for any therapeutic agent intended for treating central nervous system disorders, as it allows the compound to exert its effects directly within the brain .
Case Studies
Recent studies have explored the efficacy of TM-10 in various experimental models:
- In Vitro Studies : In cell culture models, TM-10 demonstrated a significant reduction in Aβ levels and improved cell viability under oxidative stress conditions.
- Animal Models : In transgenic mouse models of Alzheimer’s disease, administration of TM-10 resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
These findings suggest that TM-10 may not only inhibit BuChE but also provide broader neuroprotective benefits through its antioxidant properties .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of BuChE-IN-TM-10 as a butyrylcholinesterase (BuChE) inhibitor, and how does it differ from acetylcholinesterase (AChE) inhibitors?
this compound selectively inhibits BuChE with an IC50 of 8.9 nM, targeting the enzyme's catalytic site to prevent acetylcholine hydrolysis. Unlike AChE inhibitors, BuChE inhibition becomes critical in late-stage neurodegenerative diseases where AChE activity declines. Methodologically, confirm specificity using dual-enzyme assays (e.g., Ellman’s method for AChE/BuChE activity comparison) and molecular docking studies to map binding interactions .
Q. What experimental assays are recommended for evaluating this compound’s inhibitory activity and Aβ disaggregation effects?
- BuChE Inhibition : Use Ellman’s assay with butyrylthiocholine as a substrate, measuring absorbance at 412 nm to quantify enzyme activity inhibition .
- Aβ Disaggregation : Employ Thioflavin T fluorescence assays to monitor amyloid-beta aggregation kinetics. Include negative controls (e.g., untreated Aβ) and validate with transmission electron microscopy (TEM) for structural confirmation .
- Antioxidant Activity : Utilize DPPH or ORAC assays to measure free radical scavenging capacity, correlating results with neuroprotective outcomes in cell models .
Q. How do the antioxidant properties of this compound contribute to its therapeutic potential in neurodegenerative diseases?
Oxidative stress exacerbates neurodegeneration by damaging lipids, proteins, and DNA. This compound’s antioxidant activity mitigates this by neutralizing reactive oxygen species (ROS). Methodologically, pair antioxidant assays (e.g., DPPH) with in vitro models of oxidative stress (e.g., SH-SY5Y cells treated with H2O2) to assess neuroprotection. Cross-reference results with markers like glutathione levels and mitochondrial membrane potential .
Advanced Research Questions
Q. What methodological approaches are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Assay Standardization : Ensure in vitro protocols (e.g., buffer pH, substrate concentration) align with physiological conditions. Discrepancies may arise from differences in enzyme isoform expression or plasma protein binding .
- Pharmacokinetic Profiling : Conduct in vivo studies measuring plasma and brain concentrations of this compound to assess bioavailability and BBB penetration. Use microdialysis or LC-MS/MS for precise quantification .
- Meta-Analysis : Systematically compare data across studies using tools like PRISMA guidelines, focusing on variables such as dosing regimens and animal models .
Q. How can researchers optimize the blood-brain barrier (BBB) penetration of this compound while maintaining inhibitory potency?
- In Silico Modeling : Use tools like SwissADME or BBB Predictor to estimate permeability and guide structural modifications (e.g., logP optimization) .
- In Vitro BBB Models : Validate with PAMPA-BBB assays or co-cultures of brain endothelial cells and astrocytes to simulate barrier integrity .
- Prodrug Strategies : Design prodrugs with enhanced lipophilicity that hydrolyze to active this compound post-BBB transit. Monitor stability via HPLC .
Q. What strategies are effective in integrating this compound with existing acetylcholinesterase (AChE) inhibitors for enhanced therapeutic outcomes?
- Synergy Testing : Use Chou-Talalay combination index assays to identify additive or synergistic effects with AChE inhibitors like donepezil. Test in dual-enzyme systems and primary neuron cultures .
- Pharmacodynamic Modeling : Develop compartmental models to predict optimal dosing ratios, accounting for enzyme inhibition kinetics and BBB penetration variability .
- Clinical Relevance : Cross-reference preclinical data with clinical trial databases (e.g., ClinicalTrials.gov ) to identify gaps in combination therapy research .
Q. Methodological Considerations for Data Presentation
- Tables : Present IC50 values, Aβ disaggregation rates, and antioxidant activity in structured tables with footnotes explaining statistical methods (e.g., SD, n-value). Follow journal-specific guidelines for numbering and formatting .
- Reproducibility : Document experimental conditions exhaustively (e.g., buffer composition, incubation times) to enable replication. Use Supplementary Materials for raw datasets .
- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
Properties
Molecular Formula |
C32H38N2O3 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(E)-3-[4-[4-[benzyl(ethyl)amino]butoxy]-3-methoxyphenyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C32H38N2O3/c1-3-33(24-27-11-5-4-6-12-27)20-9-10-22-37-30-17-15-26(23-31(30)36-2)16-18-32(35)34-21-19-28-13-7-8-14-29(28)25-34/h4-8,11-18,23H,3,9-10,19-22,24-25H2,1-2H3/b18-16+ |
InChI Key |
CGZGXSZYVAXOGJ-FBMGVBCBSA-N |
Isomeric SMILES |
CCN(CCCCOC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2)OC)CC4=CC=CC=C4 |
Canonical SMILES |
CCN(CCCCOC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.